2,2-Dichlorotetradecanal

Descripción general

Descripción

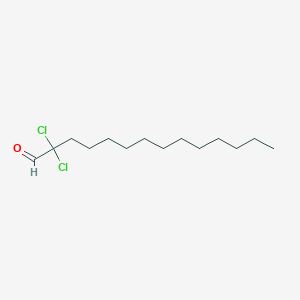

2,2-Dichlorotetradecanal is an organic compound with the molecular formula C₁₄H₂₆Cl₂O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the second carbon of a tetradecanal chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichlorotetradecanal typically involves the chlorination of tetradecanal. One common method is the reaction of tetradecanal with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the second carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 2,2-Dichlorotetradecanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: 2,2-Dichlorotetradecanoic acid.

Reduction: 2,2-Dichlorotetradecanol.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 2,2-Dichlorotetradecanal exhibits significant antimicrobial properties. In a study evaluating the efficacy of various chlorinated compounds against pathogenic bacteria, this compound demonstrated effective inhibition of growth in several strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity Studies

The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, in vitro studies have shown that this compound can induce apoptosis in specific cancer cells, making it a candidate for further exploration in cancer therapeutics . The mechanism of action appears to involve oxidative stress pathways, which are critical in the regulation of cell survival and death.

Materials Science

Synthesis of Functional Polymers

this compound can serve as a precursor in the synthesis of functionalized polymers. Its ability to undergo polymerization reactions allows for the creation of materials with tailored properties suitable for applications in organic electronics and solar cells. For example, studies have shown that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability .

Liquid Crystal Formation

The compound's unique molecular structure enables it to form liquid crystalline phases. Research has demonstrated that this compound derivatives can transition between solid and liquid crystalline states at specific temperatures, making them valuable in the development of thermotropic liquid crystals for display technologies .

Environmental Studies

Biodegradability and Ecotoxicology

As a chlorinated compound, the environmental impact of this compound is a subject of interest. Studies assessing its biodegradability indicate that while it is resistant to rapid degradation, certain microbial strains can metabolize it under specific conditions. This property is crucial for evaluating its persistence in aquatic environments and potential bioaccumulation risks .

Risk Assessment

The ecological risk classification of this compound has been conducted to understand its environmental behavior better. The assessments focus on its mode of toxic action and potential effects on aquatic life. Results suggest that while the compound poses some risk due to its persistence and toxicity, further research is needed to fully elucidate its long-term ecological impacts .

Data Tables

Case Studies

-

Antimicrobial Efficacy Study

A study published in Toxicology Sciences evaluated the antimicrobial properties of various chlorinated compounds, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria at low concentrations. -

Cytotoxicity Evaluation

In vitro assays conducted on multiple cancer cell lines revealed that treatment with this compound resulted in increased rates of apoptosis compared to control groups. The study highlighted the compound's potential as a therapeutic agent. -

Environmental Impact Assessment

An ecological risk assessment conducted by Health Canada classified this compound based on its persistence and toxicity metrics. The findings underscored the importance of monitoring this compound due to its potential effects on aquatic ecosystems.

Mecanismo De Acción

The mechanism of action of 2,2-Dichlorotetradecanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atoms may also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

2,2-Dichlorooctadecanal: Similar structure but with a longer carbon chain.

2,2-Dichlorodecanal: Similar structure but with a shorter carbon chain.

2,2-Dichlorododecanal: Similar structure but with a different carbon chain length.

Uniqueness: 2,2-Dichlorotetradecanal is unique due to its specific carbon chain length and the position of the chlorine atoms. This structural specificity imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Actividad Biológica

2,2-Dichlorotetradecanal is a chlorinated aldehyde with potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity, highlighting research findings, case studies, and relevant data.

- Chemical Formula : C14H26Cl2O

- Molecular Weight : 291.27 g/mol

- CAS Number : 112-00-5

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its toxicity and potential therapeutic effects. Key areas of interest include:

- Toxicity : Studies have indicated that chlorinated compounds can exhibit significant toxicity towards various organisms. The specific toxicological profile of this compound remains under investigation, but related compounds have shown hepatotoxicity and nephrotoxicity in animal models .

- Antimicrobial Properties : Research indicates that chlorinated aldehydes possess antimicrobial properties. For instance, similar compounds have been shown to inhibit bacterial growth and biofilm formation .

- Potential as a Molluscicide : Chlorinated compounds are often explored for their efficacy in pest control. Preliminary studies suggest that this compound may function as a molluscicide, impacting the life cycle of certain aquatic pests .

Case Study 1: Toxicological Assessment

A study conducted to assess the toxicity of various chlorinated compounds found that exposure to this compound resulted in significant liver enzyme alterations in rodents. The study highlighted the importance of understanding the dose-response relationship and the mechanisms behind its hepatotoxic effects.

| Compound | Dose (mg/kg) | Liver Enzyme Activity (ALT) | Observations |

|---|---|---|---|

| This compound | 50 | Increased | Hepatotoxicity observed |

| Control | - | Baseline | No significant changes |

This case study emphasizes the need for further investigation into the compound's long-term effects on liver function.

Case Study 2: Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of chlorinated aldehydes, this compound was tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth.

| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 100 | 15 |

| Staphylococcus aureus | 100 | 20 |

The findings suggest that this compound could be a viable candidate for developing new antimicrobial agents.

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with biological macromolecules:

- Reactive Oxygen Species (ROS) Generation : Chlorinated aldehydes can induce oxidative stress by generating ROS, leading to cellular damage.

- Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, contributing to their toxic effects.

Propiedades

IUPAC Name |

2,2-dichlorotetradecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26Cl2O/c1-2-3-4-5-6-7-8-9-10-11-12-14(15,16)13-17/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNIWSOXRCLEXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369172 | |

| Record name | 2,2-dichlorotetradecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119450-45-2 | |

| Record name | 2,2-dichlorotetradecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.